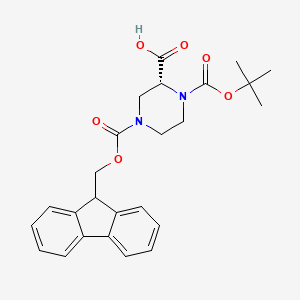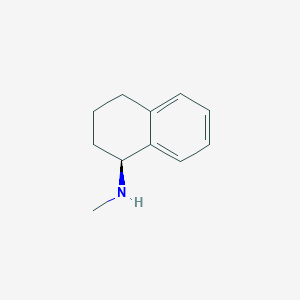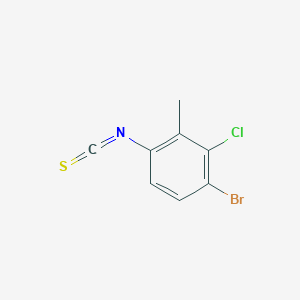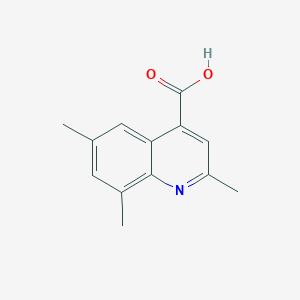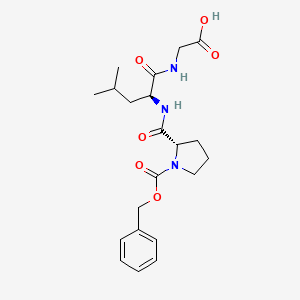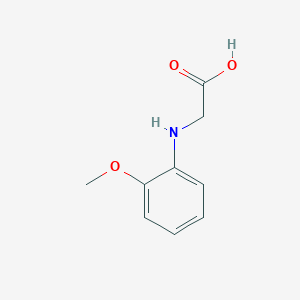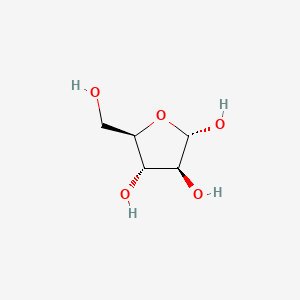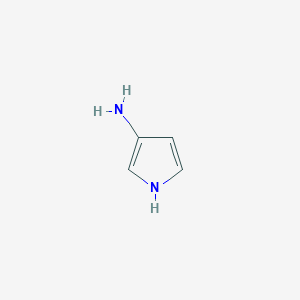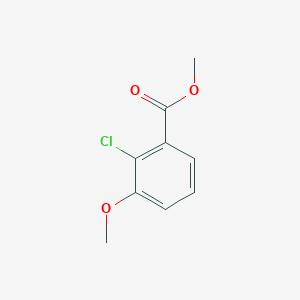![molecular formula C8H7N B1599672 7H-Cyclopenta[b]pyridine CAS No. 270-92-8](/img/structure/B1599672.png)
7H-Cyclopenta[b]pyridine
Descripción general
Descripción
7H-Cyclopenta[b]pyridine is a heterocyclic compound with the molecular formula C8H7N . Its average mass is approximately 117.15 Da . This intriguing molecule combines a pyridine ring with a cyclopentene moiety, resulting in a unique structure.
Synthesis Analysis
The synthesis of 7H-Cyclopenta[b]pyridine involves several methods. One notable approach is the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents. This multicomponent reaction leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives .
Molecular Structure Analysis
The molecular structure of 7H-Cyclopenta[b]pyridine consists of a cyclopentene ring fused with a pyridine ring . The presence of nitrogen in the pyridine portion imparts unique properties to this compound. The IR spectrum reveals characteristic peaks, including 2218 cm-1 corresponding to the C≡N bond. The 1H NMR spectrum displays signals for various protons, while the 13C NMR spectrum provides information about carbon environments .
Aplicaciones Científicas De Investigación
Pharmaceutical and Antimicrobial Research
7H-Cyclopenta[b]pyridine and its derivatives are utilized extensively in pharmaceutical research. For instance, 6,7-Dihydro-5H-cyclopenta[b] pyridine is used in the development of pharmaceuticals, bactericides, and antimicrobials. Its relevance has increased due to its use as a side-chain in the production of the fourth-generation antibiotic Cefpirome (Fu Chun, 2007). Additionally, novel pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their potential as c-Met inhibitors, showing promising results in enzyme assays and cell inhibition tests (Liu et al., 2016).
Polymer Chemistry
In the field of polymer chemistry, strained imino-cyclopenta[b]pyridines have been synthesized and used as precatalysts for creating highly branched unsaturated polyethylenes. This has opened new avenues for the synthesis of polymers with unique properties (Zhang et al., 2017).
Antitumor Agents
7H-Cyclopenta[b]pyridine derivatives have also been explored for their potential in cancer treatment. For instance, various 7H-pyridocarbazole dimers have been prepared and shown to interact more markedly with DNA than their monomer counterparts, suggesting potential as antitumor agents (Pélaprat et al., 1980).
Synthesis of Novel Compounds
The versatility of 7H-Cyclopenta[b]pyridine is further demonstrated in its use for synthesizing various novel compounds. A notable example is the synthesis of 7-substituted 3,4a-dimethyl-4a,5a,8a,8b-tetrahydro-6H-pyrrolo[3',4':4,5]furo[3,2-b]pyridine-6,8(7H)-diones, which have shown strong efficacy against parasitic nematodes (Jeschke et al., 2005).
Antimicrobial Activity
Compounds derived from 7H-Cyclopenta[b]pyridine have also displayed antimicrobial activities. For example, a new cyclopentanopyridine alkaloid isolated from a fungal strain showed antimicrobial activity against Enterobacter aerogenes (Peng et al., 2011).
Propiedades
IUPAC Name |
7H-cyclopenta[b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-3-7-4-2-6-9-8(7)5-1/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIWQMKCRFFHDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464980 | |
| Record name | 7H-Cyclopenta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7H-Cyclopenta[b]pyridine | |
CAS RN |
270-92-8 | |
| Record name | 7H-Cyclopenta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



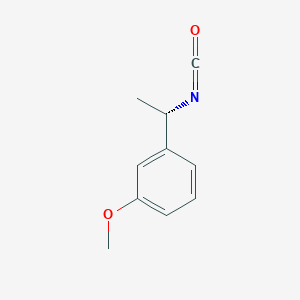
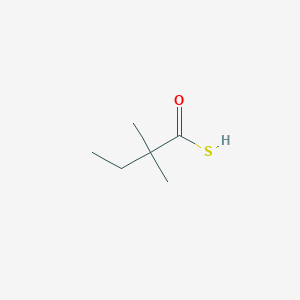
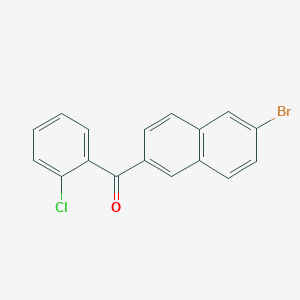
![11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine](/img/structure/B1599593.png)
